Udp-beta-L-rhamnose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Udp-beta-L-rhamnose is a natural product found in Arabidopsis thaliana with data available.

UDP-beta-L-rhamnose is a nucleotide sugar that plays a critical role in the biosynthesis of polysaccharides and glycoproteins in various organisms. It is characterized by the presence of a beta configuration at its anomeric center. The molecular formula for UDP-beta-L-rhamnose is C₁₅H₂₄N₂O₁₆P₂, and it consists of a uridine diphosphate moiety linked to L-rhamnose, a six-carbon sugar that is commonly found in plant cell walls and bacterial polysaccharides . This compound is essential for the rhamnosylation process, where rhamnose residues are added to growing carbohydrate chains, influencing the structural properties and biological functions of these molecules.

- Rhamnosylation Reaction: UDP-beta-L-rhamnose reacts with an acceptor molecule (such as a flavonoid) to form a rhamnoside, releasing UDP as a byproduct. An example reaction is:

This reaction is crucial for the biosynthesis of secondary metabolites like flavonoid glycosides .

UDP-beta-L-rhamnose exhibits significant biological activity, particularly in plant systems and certain bacteria. It is involved in:

- Cell Wall Biosynthesis: Rhamnose contributes to the structural integrity of plant cell walls and is integral to the formation of pectin and hemicellulose.

- Pathogen Interaction: In some pathogenic bacteria, rhamnose-containing polysaccharides can play roles in evading host immune responses.

- Flavonoid Glycosylation: The compound facilitates the modification of flavonoids, enhancing their stability and bioactivity

The synthesis of UDP-beta-L-rhamnose can be achieved through both enzymatic and chemical methods:

- Enzymatic Synthesis:

- In plants, UDP-beta-L-rhamnose is synthesized from UDP-glucose via a two-step enzymatic process involving:

- UDP-glucose-4,6-dehydratase: Converts UDP-glucose to UDP-4-keto-6-deoxyglucose.

- Bifunctional enzyme (UDP-4-keto-6-deoxyglucose-3,5-epimerase/reductase): Converts UDP-4-keto-6-deoxyglucose to UDP-beta-L-rhamnose

UDP-beta-L-rhamnose has several applications across various fields:

- Pharmaceuticals: Used in the synthesis of glycosylated drugs which can enhance bioavailability.

- Food Industry: Employed in flavoring agents and food preservatives due to its role in modifying natural compounds.

- Agriculture: Investigated for its role in plant defense mechanisms against pathogens

Studies on UDP-beta-L-rhamnose interactions focus on its role as a substrate for glycosyltransferases. These enzymes exhibit specificity towards various acceptors, leading to diverse biological outcomes. For instance:

- Glycosyltransferase Enzyme Studies: Characterization of enzymes that utilize UDP-beta-L-rhamnose has revealed insights into substrate specificity and catalytic mechanisms, which are crucial for understanding plant metabolism and secondary metabolite production

Several compounds share structural similarities with UDP-beta-L-rhamnose, including:

Compound Name Structure Unique Features UDP-alpha-D-glucose C₁₅H₂₄N₂O₁₆P₂ Precursor for starch and glycogen biosynthesis dTDP-alpha-D-rhamnose C₁₃H₂₃N₂O₁₄P Involved in bacterial polysaccharide synthesis GDP-alpha-D-mannose C₁₅H₂₄N₂O₁₆P₂ Key component in glycoprotein synthesis Uniqueness of UDP-beta-L-rhamnose

UDP-beta-L-rhamnose is unique due to its specific role in plant systems and its involvement in the biosynthesis of rhamnosylated secondary metabolites. Unlike other nucleotide sugars, it specifically contributes to the structural diversity of polysaccharides found in plant cell walls and certain bacterial capsules

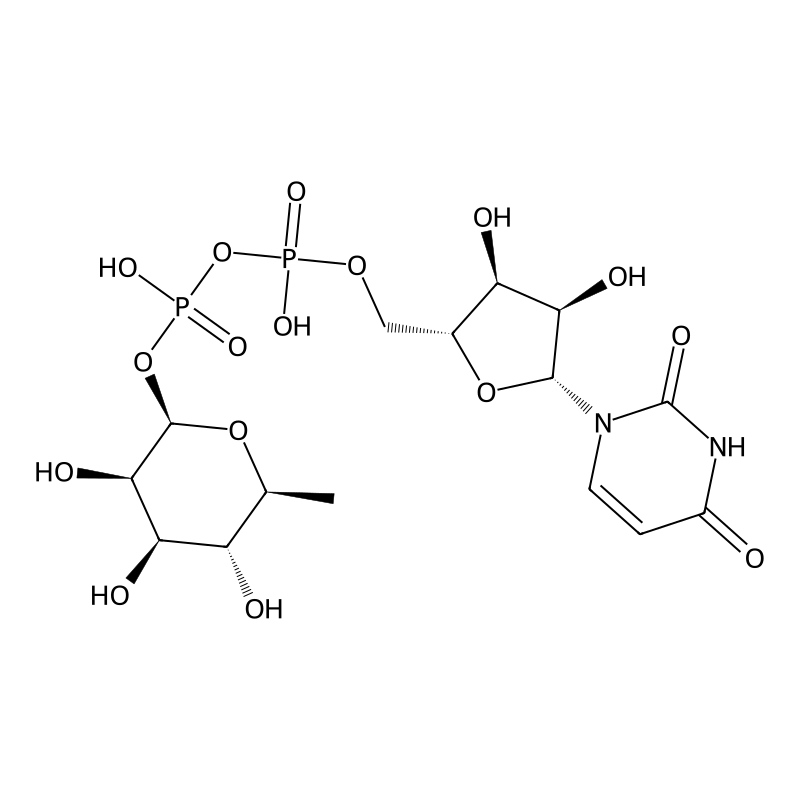

Molecular Architecture

UDP-β-L-rhamnose consists of three primary components (Figure 1):

- Uridine moiety: A pyrimidine nucleoside with a ribose sugar.

- Diphosphate bridge: Links the uridine to the rhamnose unit.

- β-L-Rhamnose: A 6-deoxyhexose sugar with β-configuration at the anomeric carbon (C1).

The β-anomeric configuration distinguishes UDP-β-L-rhamnose from its α counterpart, which is enzymatically inactive in most biological systems . The rhamnose unit adopts a ^1C₄ chair conformation, stabilized by intramolecular hydrogen bonds between the C3 hydroxyl and the diphosphate oxygen .

Isomerism and Epimerization

UDP-β-L-rhamnose exhibits:

- Anomeric isomerism: The β-configuration at C1 is critical for substrate recognition by rhamnosyltransferases.

- Epimerization potential: The C3 and C5 hydroxyl groups enable reversible epimerization to UDP-β-L-quinovose under specific enzymatic conditions .

Crystallographic studies reveal that the uridine and rhamnose moieties form a bent conformation, with the diphosphate bridge acting as a flexible hinge .

Physicochemical Properties

Solubility and Stability

Property Value Water solubility 10 mg/mL (18.17 mM) at 25°C Density 1.9 g/cm³ Stability Stable at -20°C; hydrolyzes above pH 8.0 UDP-β-L-rhamnose is hygroscopic and degrades via hydrolysis of the diphosphate bond under alkaline conditions. Its pKa values (approximately 1.5 for phosphate groups and 6.8 for the pyrimidine ring) influence its ionization state in physiological environments .

Spectroscopic Characteristics

- UV-Vis: λₘₐₓ = 262 nm (uridine absorbance) .

- NMR: Distinct signals for anomeric protons (δ 5.6–5.8 ppm) and methyl groups (δ 1.2 ppm) .

- Mass spectrometry: [M-H]⁻ ion at m/z 549.05 .

Synthesis and Purification Methods

Biosynthetic Pathways

UDP-β-L-rhamnose is synthesized via two primary routes:

Enzymatic Pathway

- Substrate: UDP-α-D-glucose.

- Steps:

Enzyme Function Organism RmlABCD One-pot synthesis from glucose-1-phosphate Saccharothrix syringae AtRHM Trifunctional plant synthase Arabidopsis thaliana Chemical Synthesis

- Phosphorylation: Rhamnose-1-phosphate is coupled to UMP-morpholidate using N-methylimidazolium chloride .

- Protection/deprotection: Allyl and acetyl groups shield hydroxyl moieties during synthesis .

Purification Techniques

Precursor Conversion: UDP-D-Glucose to UDP-β-L-Rhamnose

The biosynthesis of UDP-beta-L-rhamnose begins with UDP-D-glucose as the primary precursor substrate [12]. This conversion process involves a series of enzymatic transformations that modify the glucose moiety through dehydration, epimerization, and reduction reactions [4]. The initial step involves the conversion of UDP-glucose to UDP-4-keto-6-deoxyglucose through a dehydration reaction catalyzed by UDP-glucose 4,6-dehydratase [7].

The intermediate UDP-4-keto-6-deoxyglucose exists predominantly in a hydrated form in solution, with minor amounts present as the keto form [7]. Time-resolved proton nuclear magnetic resonance spectroscopy has demonstrated that this intermediate maintains stability through hydration, which facilitates subsequent enzymatic processing [7]. The conversion pathway represents a conserved mechanism found across eukaryotic organisms, distinguishing it from the deoxythymidine diphosphate-rhamnose pathway predominantly utilized in prokaryotes [5].

Key Enzymes in Biosynthesis

UDP-Glucose 4,6-Dehydratase

UDP-glucose 4,6-dehydratase (EC 4.2.1.76) catalyzes the first committed step in UDP-beta-L-rhamnose biosynthesis [1]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and functions through a multi-step mechanism involving hydride transfer and water elimination [14]. The enzymatic reaction converts UDP-glucose to UDP-4-keto-6-deoxy-D-glucose with the elimination of water [1].

The enzyme operates through a series of sequential steps: initial oxidation of the C4 position by nicotinamide adenine dinucleotide, followed by water elimination between C5 and C6 positions, and subsequent reduction to form the 4-keto-6-deoxy intermediate [14]. Structural studies have revealed that the enzyme functions as a homodimer with distinct nucleotide-binding and substrate-binding domains [2]. The catalytic mechanism involves conserved amino acid residues, including a critical lysine residue within the YXXXK motif that is essential for enzymatic activity [2].

Kinetic analyses of purified recombinant enzymes demonstrate significant activity with UDP-glucose as substrate, while showing reduced activity with deoxythymidine diphosphate-glucose [2]. The enzyme exhibits optimal activity under specific pH and temperature conditions, with maximum activity observed between pH 5.5 and 7.5 and at temperatures around 30 degrees Celsius [13].

Bifunctional UDP-L-Rhamnose Synthase

The bifunctional UDP-L-rhamnose synthase, also known as nucleotide-rhamnose synthase/epimerase-reductase, catalyzes the final steps in UDP-beta-L-rhamnose biosynthesis [4]. This enzyme combines both 3,5-epimerase and 4-reductase activities within a single polypeptide chain, enabling the conversion of UDP-4-keto-6-deoxyglucose directly to UDP-beta-L-rhamnose [13].

The enzyme exhibits a homodimeric structure with each monomer containing distinct domains for nucleotide cofactor binding and sugar substrate recognition [4]. The active site architecture accommodates both the intermediate substrate and the required cofactor through specific amino acid interactions [4]. Site-directed mutagenesis studies have identified critical residues including cysteine 115 and lysine 183 as the acid/base pair responsible for epimerization, while threonine 113, tyrosine 144, and lysine 148 serve as conserved residues in the reduction reaction [4].

Isothermal titration calorimetry measurements reveal that the enzyme demonstrates preference for deoxythymidine diphosphate substrates over UDP substrates, while showing similar affinity for both nicotinamide adenine dinucleotide hydrogen and nicotinamide adenine dinucleotide phosphate hydrogen cofactors [4]. The bifunctional nature of this enzyme represents an evolutionary adaptation that streamlines the biosynthetic pathway compared to systems requiring separate epimerase and reductase enzymes [13].

Cofactor Roles (NADPH/NADP⁺)

Nicotinamide adenine dinucleotide phosphate hydrogen serves as the essential cofactor for UDP-beta-L-rhamnose biosynthesis, providing the reducing equivalents necessary for the final reduction step [13]. The cofactor requirement is absolute, with no conversion to UDP-beta-L-rhamnose observed in the absence of nicotinamide adenine dinucleotide phosphate hydrogen [13]. While nicotinamide adenine dinucleotide hydrogen can also serve as a hydride donor, it demonstrates significantly reduced efficiency, with only 40% conversion compared to nicotinamide adenine dinucleotide phosphate hydrogen under equivalent conditions [13].

The apparent Km value for nicotinamide adenine dinucleotide phosphate hydrogen has been determined to be 90 micromolar, indicating high-affinity binding to the enzyme [13]. The cofactor binding site exhibits structural conservation across different organisms, reflecting the critical importance of proper cofactor positioning for catalytic activity [16]. The regeneration of nicotinamide adenine dinucleotide phosphate hydrogen represents a crucial aspect of pathway regulation, as cofactor availability can become rate-limiting under certain metabolic conditions [16].

Comparative Pathways Across Organisms

Plant-Specific Synthesis

Plant systems utilize a sophisticated UDP-beta-L-rhamnose biosynthetic pathway that involves multiple enzyme variants with overlapping functions [8]. Arabidopsis thaliana employs three biochemically redundant cytoplasmic enzymes designated RHAMNOSE 1, RHAMNOSE 2, and RHAMNOSE 3, each capable of converting UDP-glucose to UDP-beta-L-rhamnose [8]. These enzymes contain both dehydration and epimerase-reductase domains within single polypeptide chains, representing a highly evolved biosynthetic system [8].

Recent research has identified the formation of specialized biomolecular condensates called rhamnosomes, which enhance UDP-beta-L-rhamnose synthesis during plant development [8]. These condensates form through the aggregation of RHAMNOSE 1 enzymes and are dynamically regulated according to developmental requirements for cell wall synthesis [8]. The plant pathway also includes UDP-4-KETO-6-DEOXY-D-GLUCOSE-3,5-EPIMERASE-4-REDUCTASE 1, which resembles a truncated version of RHAMNOSE 1 and can only function when the UDP-4-keto-6-deoxyglucose intermediate is present [8].

Enzyme Domain Structure Function Regulation RHAMNOSE 1 Bifunctional dehydratase-epimerase/reductase Complete pathway Condensate formation RHAMNOSE 2 Bifunctional dehydratase-epimerase/reductase Complete pathway Tissue-specific RHAMNOSE 3 Bifunctional dehydratase-epimerase/reductase Complete pathway Developmental UER1 Epimerase/reductase only Intermediate processing Condensate-dependent Bacterial and Viral Pathways

Bacterial systems primarily utilize deoxythymidine diphosphate-rhamnose rather than UDP-beta-L-rhamnose, employing a four-enzyme pathway designated RmlA through RmlD [9]. However, recent discoveries have revealed that certain bacteria and large DNA viruses can synthesize UDP-beta-L-rhamnose through pathways similar to eukaryotic systems [3].

Mimivirus encodes a functional UDP-L-rhamnose synthase that demonstrates structural and functional similarities to plant enzymes [3]. The viral enzyme adopts a bilobal-shaped appearance with distinct nucleotide-binding and sugar-positioning domains [3]. Kinetic analyses indicate that this viral enzyme can function with both UDP and deoxythymidine diphosphate sugars but exhibits higher catalytic efficiency with UDP-linked substrates [3].

The bacterial pathway for deoxythymidine diphosphate-rhamnose involves glucose-1-phosphate thymidylyltransferase, deoxythymidine diphosphate-glucose 4,6-dehydratase, deoxythymidine diphosphate-4-keto-6-deoxy-glucose 3,5-epimerase, and deoxythymidine diphosphate-4-keto-rhamnose reductase [9]. Novel enzyme variants from Saccharothrix syringae have been characterized, demonstrating the ability to synthesize both deoxythymidine diphosphate-L-rhamnose and deoxy-UDP-L-rhamnose in one-pot reaction systems [9].

Fungal and Protist Pathways

Fungal organisms employ a streamlined two-enzyme system for UDP-beta-L-rhamnose biosynthesis [6]. The first enzyme functions as a UDP-glucose 4,6-dehydratase, while the second enzyme serves as a bifunctional UDP-4-keto-6-deoxyglucose 3,5-epimerase/4-reductase [6]. This pathway has been characterized in plant pathogenic fungi including Magnaporthe grisea and Botryotinia fuckeliana [7].

The fungal UDP-glucose 4,6-dehydratase demonstrates significant sequence identity to plant and bacterial homologs, with 57% identity to plant nucleotide-rhamnose synthase/epimerase-reductase and 28% identity to bacterial 3,5-epimerase [7]. The bifunctional epimerase-reductase requires nicotinamide adenine dinucleotide phosphate hydrogen for activity and produces UDP-beta-L-rhamnose as the final product [7].

Protist organisms, particularly Trichomonas vaginalis, utilize UDP-beta-L-rhamnose biosynthetic pathways that share characteristics with both fungal and plant systems [22]. The pathway begins with UDP-D-glucose 4,6-dehydratase as the first committed step, followed by bifunctional enzyme activities similar to those found in fungi [22]. Sugar composition analysis and gene expression studies indicate that rhamnose-containing glycan synthesis is subject to tissue-specific regulation during different growth phases [7].

Organism Group Pathway Type Number of Enzymes Preferred Substrate Key Features Plants UDP pathway 1-2 UDP-glucose Condensate formation Fungi UDP pathway 2 UDP-glucose Pathogenicity factor Bacteria dTDP pathway 4 Glucose-1-phosphate Cell wall component Viruses UDP pathway 1-2 UDP-glucose Host mimicry Protists UDP pathway 2 UDP-glucose Developmental regulation Physical Description

SolidXLogP3

-6.1Hydrogen Bond Acceptor Count

16Hydrogen Bond Donor Count

8Exact Mass

550.06010668 g/molMonoisotopic Mass

550.06010668 g/molHeavy Atom Count

35Other CAS

1955-26-6Wikipedia

UDP-L-rhamnose

UDP-rhamnose

UDP-beta-L-rhamnoseDates

Last modified: 02-18-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds CAS No.:23239-36-3Molecular Formula:C11H18ClNO2Molecular Weight:231.72 g/molAvailability: In Stock

CAS No.:23239-36-3Molecular Formula:C11H18ClNO2Molecular Weight:231.72 g/molAvailability: In Stock CAS No.:92-06-8Molecular Formula:C18H14Molecular Weight:230.3 g/molAvailability: In Stock

CAS No.:92-06-8Molecular Formula:C18H14Molecular Weight:230.3 g/molAvailability: In Stock CAS No.:119673-08-4Molecular Formula:C33H34Cl2N4O7Molecular Weight:669.5 g/molAvailability: In Stock

CAS No.:119673-08-4Molecular Formula:C33H34Cl2N4O7Molecular Weight:669.5 g/molAvailability: In Stock CAS No.:620-71-3Molecular Formula:C9H11NOMolecular Weight:149.19 g/molAvailability: In Stock

CAS No.:620-71-3Molecular Formula:C9H11NOMolecular Weight:149.19 g/molAvailability: In Stock CAS No.:54388-56-6Molecular Formula:C32H16AgN8-2Molecular Weight:620.4 g/molAvailability: In Stock

CAS No.:54388-56-6Molecular Formula:C32H16AgN8-2Molecular Weight:620.4 g/molAvailability: In Stock - Glycosyltransferase Enzyme Studies: Characterization of enzymes that utilize UDP-beta-L-rhamnose has revealed insights into substrate specificity and catalytic mechanisms, which are crucial for understanding plant metabolism and secondary metabolite production

© 2025 Smolecule Inc. All rights reserved.

© 2025 Smolecule Inc. All rights reserved.

- In plants, UDP-beta-L-rhamnose is synthesized from UDP-glucose via a two-step enzymatic process involving:

- Enzymatic Synthesis: